4-(2-Methoxy-5-methylphenyl)thian-4-ol

Description

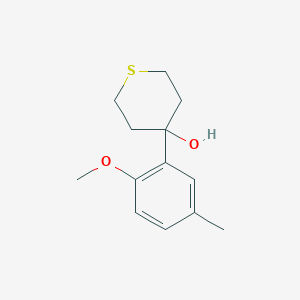

4-(2-Methoxy-5-methylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted at the 4-position with a 2-methoxy-5-methylphenyl group.

Properties

IUPAC Name |

4-(2-methoxy-5-methylphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2S/c1-10-3-4-12(15-2)11(9-10)13(14)5-7-16-8-6-13/h3-4,9,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOCBMXZKGWJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 4-(2-Methoxy-5-methylphenyl)thian-4-ol involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Methoxy-5-methylphenyl)thian-4-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-Methoxy-5-methylphenyl)thian-4-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its therapeutic potential. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-methylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Ring Systems : The thiane ring in the target compound provides conformational flexibility compared to rigid triazole or thiazole cores in analogs. This may influence binding affinity in biological systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The 2-methoxy-5-methylphenyl group in analogs like 2-Methoxy-5-methylphenyl pivalate is associated with high purity (>95%), suggesting stability under standard conditions .

- Substituent chain length (e.g., methoxyethyl vs. methoxy-methyl) may influence lipophilicity, affecting solubility and bioavailability .

Key Observations :

- Triazoles vs. Thianes: Triazole derivatives exhibit strong antifungal activity due to nitrogen-rich aromatic systems, which chelate metal ions in biological targets .

- Thiazoles : Thiazole-based compounds like ST-1748 demonstrate activity in lipid signaling pathways, suggesting sulfur-containing heterocycles broadly influence bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.